N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide
Description
N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide: is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an adamantane structure via a carboxamide linkage
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c19-18(20,21)14-3-1-2-4-15(14)22-16(23)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLCEYJQQSHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane structure can be functionalized to introduce a carboxylic acid group, forming 1-adamantanecarboxylic acid.
Amidation Reaction: The carboxylic acid group is then converted to an amide by reacting with an amine derivative of 2-(trifluoromethyl)aniline under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals with improved properties.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The adamantane moiety provides structural rigidity, which can improve the compound’s stability and overall efficacy.
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used in similar applications, such as in the development of pharmaceuticals and materials.
2-(Trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group, used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness: N-[2-(trifluoromethyl)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane structure, which imparts additional stability and rigidity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in applications requiring high stability and specific molecular interactions.
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